5-(Z-heptadec-8-enyl) resorcinol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(Z-heptadec-8-enyl) resorcinol typically involves the synthesis of catechol, followed by an esterification reaction with Z-heptadec-8-enol . The synthetic route can be summarized as follows:
Synthesis of Catechol: Catechol is synthesized through the hydroxylation of benzene.
Esterification Reaction: Catechol undergoes an esterification reaction with Z-heptadec-8-enol under specific conditions to yield this compound.
Industrial Production Methods
the compound can be extracted from natural sources, such as the herbs of Ardisia maculosa . The extraction process involves solvent extraction followed by purification techniques like chromatography to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Z-heptadec-8-enyl) resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the resorcinol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Ethers and esters
Scientific Research Applications
5-(Z-heptadec-8-enyl) resorcinol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Z-heptadec-8-enyl) resorcinol involves its interaction with cellular targets and pathways. The compound exhibits cytotoxic activity by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . It also affects plant growth by modulating phytohormone levels and enhancing antioxidant enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(Z-heptadec-8-enyl) resorcinol: Another resorcinol derivative with a similar structure but with a methyl group at the 2-position.
5-(Z-pentadec-8-enyl) resorcinol: A similar compound with a shorter aliphatic chain.
Uniqueness
5-(Z-heptadec-8-enyl) resorcinol is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and biological activities. Its specific structure allows for unique interactions with cellular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H38O2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
5-[(Z)-heptadec-8-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9- |
InChI Key |
DQSWQRFGZIJUCI-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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